Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a pyridine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-acetamidopyridine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The esterification process can be catalyzed by agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the pyridine ring.
Methyl 4-aminobenzoate: Contains an amino group instead of the acetamido group.
Methyl 4-(pyridin-2-yloxy)benzoate: Similar structure but without the acetamido group.
Uniqueness
Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate is unique due to the presence of both the acetamido group and the pyridine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 4-(5-acetamidopyridin-2-yl)oxybenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-10(18)17-12-5-8-14(16-9-12)21-13-6-3-11(4-7-13)15(19)20-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
IQEIOIGHYDJNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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